

# Levosimendan Demonstrates Superiority Over Enoximone in Refractory Cardiogenic Shock

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of clinical data indicates that Levosimendan offers a significant survival advantage and improved clinical outcomes compared to **Enoximone** in the treatment of refractory cardiogenic shock, particularly in patients complicating acute myocardial infarction.

For researchers, scientists, and drug development professionals, the choice of inotropic agent in critical care settings is paramount. This guide provides an objective comparison of Levosimendan and **Enoximone**, focusing on their performance in the challenging clinical scenario of refractory cardiogenic shock. The evidence presented is drawn from a key prospective, randomized, controlled clinical trial, offering a robust foundation for understanding the relative merits of these two agents.

### **Executive Summary of Clinical Findings**

A pivotal study by Fuhrmann et al. (2008) provides the most direct comparative evidence for Levosimendan and **Enoximone** in this patient population.[1][2] The findings strongly suggest a clinical benefit for Levosimendan, with a notable improvement in 30-day survival and a more favorable hemodynamic profile.

### **Key Performance Indicators**



| Metric                                               | Levosimendan            | Enoximone              | p-value |
|------------------------------------------------------|-------------------------|------------------------|---------|
| 30-Day Survival Rate                                 | 69% (11 of 16 patients) | 37% (6 of 16 patients) | 0.023   |
| Incidence of Multiple Organ Failure Leading to Death | 0% (0 of 16 patients)   | 25% (4 of 16 patients) | -       |

## **Hemodynamic and Clinical Parameters**

While invasive hemodynamic parameters were largely comparable between the two groups within the first 48 hours, Levosimendan showed a trend towards more favorable outcomes in several key areas.[1][2]

| Parameter                                    | Levosimendan                | Enoximone |
|----------------------------------------------|-----------------------------|-----------|
| Cardiac Index                                | Trend towards higher values | -         |
| Cardiac Power Index                          | Trend towards higher values | -         |
| Left Ventricular Stroke Work<br>Index        | Trend towards higher values | -         |
| Mixed Venous Oxygen Saturation               | Trend towards higher values | -         |
| Cumulative Catecholamine<br>Values at 72 hrs | Lower                       | Higher    |
| Clinical Signs of Inflammation               | Lower                       | Higher    |

# Experimental Protocol: Fuhrmann et al. (2008)

This section details the methodology of the key clinical trial that forms the basis of this comparison.

Study Design: A prospective, randomized, controlled single-center clinical trial.[1]



Patient Population: 32 patients with refractory cardiogenic shock complicating acute myocardial infarction, requiring additional therapy for at least 2 hours.[1]

#### Intervention:

- Levosimendan Group (n=16): Infusion of 12  $\mu$ g/kg over 10 minutes, followed by 0.1  $\mu$ g/kg/min for 50 minutes, and then 0.2  $\mu$ g/kg/min for the subsequent 23 hours.[1][3]
- Enoximone Group (n=16): Fractional loading dose of 0.5 mg/kg, followed by a continuous infusion of 2-10 μg/kg/min.[1][3]

Background Therapy: All patients received current standard therapy, including revascularization, intra-aortic balloon pump counterpulsation, and inotropes, prior to the study drug administration.[1]

Primary Endpoint: 30-day survival rate.[1]

Secondary Endpoints: Invasive hemodynamic parameters, cumulative catecholamine dosage, and clinical signs of inflammation.[1]





Click to download full resolution via product page

Experimental workflow of the Fuhrmann et al. (2008) clinical trial.

## **Mechanisms of Action: A Comparative Overview**

The differing clinical outcomes of Levosimendan and **Enoximone** can be attributed to their distinct mechanisms of action.

Levosimendan is primarily a calcium sensitizer.[4] It enhances myocardial contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing intracellular



calcium concentrations.[5] This leads to a more efficient use of existing calcium, improving cardiac output without a substantial increase in myocardial oxygen demand.[4][5] Additionally, Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, causing vasodilation and reducing both preload and afterload.[4][5]

**Enoximone** is a phosphodiesterase-III (PDE-III) inhibitor.[1][6] By inhibiting PDE-III, **Enoximone** prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to an influx of calcium into cardiac myocytes, resulting in increased myocardial contractility. However, this mechanism also increases myocardial oxygen consumption, which can be detrimental in the setting of acute myocardial infarction.



Click to download full resolution via product page



Signaling pathways of Levosimendan and **Enoximone**.

### **Logical Framework for Superiority**

The observed superiority of Levosimendan in refractory cardiogenic shock can be logically deduced from its pharmacological profile in the context of this critical condition.



Click to download full resolution via product page

Logical relationship of drug action to clinical outcome in cardiogenic shock.

#### Conclusion

The available evidence, primarily from the Fuhrmann et al. (2008) trial, strongly supports the conclusion that Levosimendan is superior to **Enoximone** for the treatment of refractory



cardiogenic shock complicating acute myocardial infarction.[1] The significant improvement in 30-day survival, coupled with a trend towards better hemodynamic performance and a more favorable safety profile regarding multiple organ failure, positions Levosimendan as a preferred therapeutic option in this critical care setting. Its unique mechanism of action, which enhances cardiac contractility without increasing myocardial oxygen demand, appears to be a key factor in its superior performance. Further large-scale, multicenter trials would be beneficial to reinforce these findings and expand upon the observed benefits of Levosimendan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Levosimendan is superior to enoximone in refractory cardiogenic shock complicating acute myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Levosimendan Demonstrates Superiority Over Enoximone in Refractory Cardiogenic Shock]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671341#levosimendan-s-superiority-overenoximone-in-refractory-cardiogenic-shock]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com